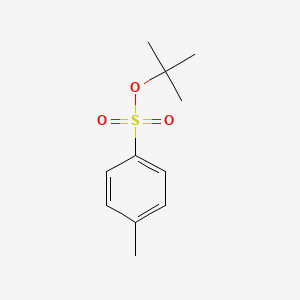

Tosilato de terc-butilo

Descripción general

Descripción

tert-Butyl Tosylate, also known as tert-butyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula C11H16O3S. It is a colorless liquid that is soluble in water and is commonly used in

Aplicaciones Científicas De Investigación

Transformaciones Químicas

El grupo terc-butilo en el Tosilato de terc-butilo tiene un patrón de reactividad único que a menudo se utiliza en transformaciones químicas . El voluminoso grupo terc-butilo provoca un patrón de reactividad único, que se destaca por sus aplicaciones características .

Vías Biosintéticas y de Biodegradación

El grupo terc-butilo es relevante en la naturaleza y tiene implicaciones en las vías biosintéticas y de biodegradación . Esta simple fracción hidrocarbonada juega un papel importante en estos procesos biológicos .

Procesos Biocatalíticos

El patrón de reactividad único del grupo terc-butilo y sus implicaciones en las vías biosintéticas y de biodegradación sugieren su posible aplicación en procesos biocatalíticos .

Reacciones SN2

El this compound se utiliza en reacciones SN2, que son de fundamental importancia en los cursos introductorios de química orgánica . Se ha informado una metodología actualizada que utiliza un tosilato de alquilo, en lugar de un haluro, como electrófilo .

Alquilación

El this compound se utiliza en reacciones de alquilación . El electrófilo tosilato brinda a los estudiantes experiencia con un grupo saliente comúnmente encontrado .

Cromatografía en Capa Fina

El this compound se visualiza fácilmente en cromatografía en capa fina (TLC), lo que proporciona un perfil de seguridad mejorado y brinda a los estudiantes la oportunidad de monitorear el progreso de la reacción .

Mecanismo De Acción

Target of Action

tert-Butyl Tosylate, also known as Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester or tert-butyl 4-methylbenzenesulfonate, is a compound that primarily targets enzymes such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, and Biphenyl-2,3-diol 1,2-dioxygenase . These enzymes play crucial roles in various biochemical processes, including RNA degradation, glycolysis, protein synthesis, and aromatic compound degradation, respectively .

Mode of Action

tert-Butyl Tosylate interacts with its targets through a process known as solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile . In the case of tert-Butyl Tosylate, the solvolysis transition states are highly dipolar and are strong hydrogen bond acids and bases . This interaction results in changes to the enzyme’s structure and function, affecting the biochemical processes they are involved in .

Biochemical Pathways

The interaction of tert-Butyl Tosylate with its targets affects several biochemical pathways. For instance, the interaction with Ribonuclease pancreatic can impact the RNA degradation pathway, while its interaction with Triosephosphate isomerase can affect the glycolysis pathway . The unique reactivity pattern of the tert-butyl group, which is part of the tert-Butyl Tosylate structure, is implicated in various biosynthetic and biodegradation pathways .

Pharmacokinetics

It is known that tert-butyl alcohol, a related compound, has been used for the lyophilization of pharmaceuticals due to its advantages such as increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

Result of Action

The molecular and cellular effects of tert-Butyl Tosylate’s action are dependent on the specific target and pathway involved. For example, its interaction with Ribonuclease pancreatic could potentially affect RNA degradation at the molecular level, leading to changes in gene expression at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl Tosylate. For instance, the compound’s production for industrial uses may result in its direct release to the environment, affecting its distribution and concentration . Additionally, tert-Butyl Tosylate is a likely degradation product of methyl tert-butyl ether (MTBE), suggesting that environmental MTBE levels could influence the presence and action of tert-Butyl Tosylate .

Propiedades

IUPAC Name |

tert-butyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRDEMODNIPHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451771 | |

| Record name | Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-57-7 | |

| Record name | 1,1-Dimethylethyl 4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

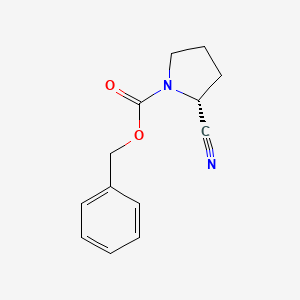

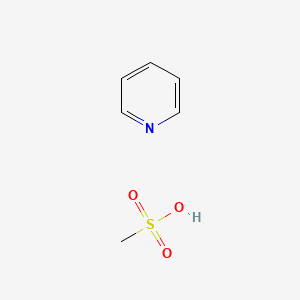

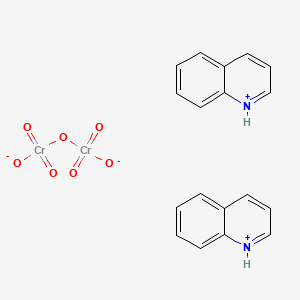

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1588883.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)

![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)